molecular formula C22H23NO2 B15458040 Hexyl 2-cyano-3,3-diphenylprop-2-enoate CAS No. 62149-63-7

Hexyl 2-cyano-3,3-diphenylprop-2-enoate

Cat. No.: B15458040
CAS No.: 62149-63-7
M. Wt: 333.4 g/mol
InChI Key: VOANKDSZAUXMJV-UHFFFAOYSA-N
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Description

Hexyl 2-cyano-3,3-diphenylprop-2-enoate is a synthetic organic compound characterized by a prop-2-enoate backbone substituted with a cyano group (–CN) and two phenyl groups at the 3-position, esterified with a hexyl chain. The hexyl ester group enhances solubility in nonpolar matrices compared to shorter-chain esters, while the cyano and diphenyl groups contribute to electronic conjugation, influencing stability and reactivity .

Properties

CAS No.

62149-63-7

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

hexyl 2-cyano-3,3-diphenylprop-2-enoate

InChI

InChI=1S/C22H23NO2/c1-2-3-4-11-16-25-22(24)20(17-23)21(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15H,2-4,11,16H2,1H3

InChI Key

VOANKDSZAUXMJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate (OC)

Structural Differences: The ethylhexyl variant (CAS 6197-30-4) replaces the hexyl group with a branched 2-ethylhexyl chain, increasing molecular weight (C₂₄H₂₇NO₂ vs. C₂₂H₂₃NO₂ for the hexyl analog) and steric bulk . Functional Implications:

  • Lipophilicity : The branched ethylhexyl chain enhances lipid solubility, improving skin permeation in UV-filter applications .
  • Stability : Bulkier esters may reduce volatility and increase thermal stability in polymer matrices.
  • Applications : OC is explicitly used as a UV filter in consumer products, suggesting the hexyl analog may exhibit similar UV-absorbing properties but with altered pharmacokinetics due to chain-length differences .

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

Structural Differences : This compound substitutes one phenyl group with a 2,4-dimethoxyphenyl ring and uses an ethyl ester. Methoxy (–OCH₃) groups are electron-donating, altering electronic conjugation compared to the diphenyl system in the target compound .
Functional Implications :

  • Solubility: The shorter ethyl ester reduces molecular weight (C₁₄H₁₅NO₄ vs. C₂₂H₂₃NO₂) and polarity, decreasing water solubility.

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

Structural Differences: Benzilic acid replaces the cyano and ester groups with a hydroxyl (–OH) and carboxylic acid (–COOH), significantly altering polarity and reactivity . Functional Implications:

  • Acidity : The carboxylic acid group (pKa ~3) makes benzilic acid water-soluble at physiological pH, unlike the neutral hexyl ester.

Comparative Data Table

Compound Molecular Formula Key Features Applications
This compound C₂₂H₂₃NO₂ Hexyl ester, diphenyl, cyano group UV filters, polymer stabilizers
2-Ethylhexyl analog (OC) C₂₄H₂₇NO₂ Branched ester, higher lipophilicity Sunscreen formulations
Ethyl 2-cyano-3-(2,4-dimethoxyphenyl) C₁₄H₁₅NO₄ Methoxy substituents, ethyl ester Specialty UV absorbers
Benzilic Acid C₁₄H₁₂O₃ Hydroxyl, carboxylic acid groups Pharmaceutical synthesis

Key Research Findings

  • Substituent Effects : Diphenyl groups enhance UV absorption via conjugation, while methoxy substituents (as in the ethyl analog) modify spectral properties .
  • Functional Group Role: The cyano group in this compound improves photostability compared to hydroxyl/carboxylic acid systems like benzilic acid .

Q & A

Q. What are the established synthetic routes for Hexyl 2-cyano-3,3-diphenylprop-2-enoate, and how are yields optimized?

The compound is synthesized via esterification of 2-cyano-3,3-diphenylacrylic acid with 2-ethylhexanol. Catalysts like concentrated sulfuric acid or p-toluenesulfonic acid are used under reflux conditions. Key steps include:

  • Purification via vacuum distillation or column chromatography to remove unreacted starting materials.
  • Yield optimization through controlled stoichiometry (1:1.2 molar ratio of acid to alcohol) and reaction temperature (110–120°C). Impurities like residual solvents are monitored using GC-MS .

Q. What spectroscopic and crystallographic methods validate the structure of Octocrylene?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm ester and cyano groups (e.g., δ\delta 1.2–1.6 ppm for hexyl chain, δ\delta 7.2–7.8 ppm for aromatic protons) .
  • IR : Peaks at 2220 cm1^{-1} (C≡N) and 1720 cm1^{-1} (ester C=O) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, revealing a planar acrylate backbone and dihedral angles between phenyl rings (e.g., 15–25°) .

Q. How does Octocrylene’s photostability impact its utility in UV-filter research?

Photostability is assessed via accelerated UV irradiation (e.g., 310 nm, 500 W/m2^2) with HPLC monitoring. The compound’s conjugated system absorbs UVB/UVA (290–360 nm) and resists degradation due to intramolecular hydrogen bonding between the cyano and ester groups. Degradation products (e.g., diphenylketones) are identified using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict Octocrylene’s reactivity and interaction with biological targets?

  • DFT calculations : Gaussian or ORCA software optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate electrophilicity.
  • Molecular docking : AutoDock Vina simulates binding to proteins like albumin or cytochrome P450, revealing hydrophobic interactions with phenyl groups and hydrogen bonding with the ester moiety .

Q. What experimental strategies resolve contradictions in reported toxicity data?

Discrepancies in toxicity studies (e.g., LD50_{50} >5 g/kg in rats vs. endocrine disruption in vitro) require:

  • Dose-response assays : Use zebrafish embryos or human cell lines (e.g., MCF-7) to compare acute vs. chronic effects.
  • Metabolite profiling : Identify oxidation products (e.g., hydroxylated derivatives) via HRMS and assess their bioactivity .

Q. How do solvent polarity and temperature affect Octocrylene’s stability in formulation studies?

  • Accelerated stability testing : Store samples in ethanol, glycerol, or emulsions at 25–40°C for 6–12 months. Monitor degradation via UV-Vis spectroscopy (absorbance at 303 nm).
  • Kinetic analysis : Arrhenius plots determine activation energy (~85 kJ/mol), indicating higher stability in non-polar solvents .

Q. What advanced separation techniques improve purity for mechanistic studies?

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to isolate isomers (e.g., Z/E configurations).
  • Chiral chromatography : Resolve enantiomers using amylose-based columns, though Octocrylene typically exhibits no stereoisomerism due to planar structure .

Q. How does Octocrylene interact with polymeric matrices in material science applications?

  • DSC/TGA : Analyze glass transition temperature (TgT_g) shifts in PMMA films, showing enhanced thermal stability (decomposition >250°C).
  • SEM/FTIR : Confirm homogeneous dispersion in polymers via surface morphology and absence of phase-separation peaks .

Methodological Challenges and Data Interpretation

Q. How to address discrepancies in crystallographic data between single-crystal and powder XRD?

  • Twinned crystals : Use SHELXD for structure solution and PLATON to validate twin laws.
  • Rietveld refinement : For powder data, refine preferred orientation and lattice parameters (e.g., monoclinic P21/cP2_1/c space group) .

Q. What statistical approaches validate reproducibility in synthetic batches?

  • Design of Experiments (DoE) : Vary catalyst concentration (0.5–2.0 mol%) and reaction time (4–12 hrs) to model yield (%) using response surface methodology.
  • ANOVA : Identify significant factors (e.g., temperature > catalyst type) with pp-values <0.05 .

Environmental and Biological Impact Studies

Q. What analytical workflows detect Octocrylene in environmental samples?

  • SPE-LC-MS/MS : Solid-phase extraction from water samples (LOQ = 0.1 µg/L) with MRM transitions (m/z 362 → 105, 362 → 77).
  • Ecotoxicity assays : Use Daphnia magna (48-hr EC50_{50}) and algae growth inhibition tests to assess aquatic toxicity .

Q. How does Octocrylene’s log PPP (4.5) influence its dermal penetration in pharmacokinetic models?

  • Franz diffusion cells : Measure permeation through ex vivo human skin, showing 0.5–2.0% absorption over 24 hrs.
  • QSPR models : Corrogate log PP with permeability coefficients (e.g., KpK_p = 1.5 × 104^{-4} cm/hr) .

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